molecular formula C21H32BNO4 B12948997 tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate

Cat. No.: B12948997
M. Wt: 373.3 g/mol
InChI Key: FCTXOXJRJPQRPX-UHFFFAOYSA-N
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Description

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is a complex organic compound that features a tert-butyl group, a dioxaborolane moiety, and a tetrahydronaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate typically involves multiple steps. One common method includes the reaction of a suitable naphthalene derivative with a dioxaborolane reagent under controlled conditions. The reaction is often catalyzed by palladium complexes and requires an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dioxane. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthalene derivatives, while oxidation reactions produce boronic acids .

Mechanism of Action

The mechanism by which tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane moiety plays a crucial role in binding to these targets, facilitating various biochemical reactions. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate apart from similar compounds is its unique combination of a naphthalene core with a dioxaborolane group. This structure provides distinct reactivity and binding properties, making it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C21H32BNO4

Molecular Weight

373.3 g/mol

IUPAC Name

tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamate

InChI

InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23-17-10-8-9-14-13-15(11-12-16(14)17)22-26-20(4,5)21(6,7)27-22/h11-13,17H,8-10H2,1-7H3,(H,23,24)

InChI Key

FCTXOXJRJPQRPX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCC3)NC(=O)OC(C)(C)C

Origin of Product

United States

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